4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid
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Overview
Description
BI-2540 is a potent inhibitor of the human immunodeficiency virus non-nucleoside reverse transcriptase. This compound is also cross-reactive against clinically relevant mutants of reverse transcriptase, making it a valuable tool in the fight against human immunodeficiency virus .
Preparation Methods
The synthesis of BI-2540 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BI-2540 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. Common reagents used in these reactions include various nucleophiles and electrophiles under controlled conditions. The major products formed from these reactions are typically derivatives of BI-2540 with modified functional groups .
Scientific Research Applications
BI-2540 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying non-nucleoside reverse transcriptase inhibitors. In biology, it is used to investigate the mechanisms of human immunodeficiency virus replication and resistance. In medicine, BI-2540 is explored for its potential therapeutic applications in treating human immunodeficiency virus infections. Additionally, it is used in pre-clinical research to develop new antiviral drugs .
Mechanism of Action
BI-2540 exerts its effects by inhibiting the activity of the human immunodeficiency virus non-nucleoside reverse transcriptase. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to a specific site on the enzyme, causing a conformational change that reduces its activity. This mechanism of action makes BI-2540 effective against both wild-type and mutant strains of the virus .
Comparison with Similar Compounds
BI-2540 is unique among non-nucleoside reverse transcriptase inhibitors due to its high potency and broad-spectrum activity against various human immunodeficiency virus strains. Similar compounds include efavirenz, nevirapine, and rilpivirine. Compared to these compounds, BI-2540 exhibits lower clearance and better bioavailability, making it a promising candidate for further development .
Properties
Molecular Formula |
C24H15ClF5NO5 |
---|---|
Molecular Weight |
527.8 g/mol |
IUPAC Name |
4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C24H15ClF5NO5/c1-11-18(4-3-16(21(11)27)23(34)35)31-20(32)10-36-19-5-2-14(25)9-17(19)22(33)12-6-13(24(28,29)30)8-15(26)7-12/h2-9H,10H2,1H3,(H,31,32)(H,34,35) |
InChI Key |
WPEKGNGDNFRRMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)F)C(F)(F)F |
Origin of Product |
United States |
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